molecular formula C8H6IN B1590666 3-Iodo-4-methylbenzonitrile CAS No. 42872-79-7

3-Iodo-4-methylbenzonitrile

Cat. No. B1590666
CAS RN: 42872-79-7
M. Wt: 243.04 g/mol
InChI Key: YGXPQBKQVKASBM-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzonitrile is an organic compound with the molecular formula IC6H3(CH3)CN . It has a molecular weight of 243.04 . It is used in laboratory chemicals and the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylbenzonitrile is represented by the linear formula IC6H3(CH3)CN . This indicates that the compound consists of an iodine atom (I) attached to a benzene ring (C6H3), which also carries a methyl group (CH3) and a nitrile group (CN).


Physical And Chemical Properties Analysis

3-Iodo-4-methylbenzonitrile is a solid substance . It has a melting point of 55-58 °C .

Scientific Research Applications

Spectroscopic Investigations

Research on compounds similar to 3-Iodo-4-methylbenzonitrile, like 4-Bromo-3-methylbenzonitrile, involves spectroscopic studies to understand electronic structure and vibrational properties. These studies employ methods like Density Functional Theory (DFT) and involve the recording of FTIR and FT-Raman spectra in liquid phase. Such research aids in understanding the molecular geometry and vibrational frequencies in the ground state, essential for applications in various fields of chemistry and materials science (Shajikumar & Raman, 2018).

Thermochemical Properties

Studies on methylbenzonitriles, including derivatives similar to 3-Iodo-4-methylbenzonitrile, have focused on understanding their gas-phase enthalpies of formation. These studies, combining experimental approaches like combustion calorimetry with theoretical methods, help in estimating thermochemical properties. This information is crucial for the development of new materials and understanding their stability and reactivity (Zaitseva et al., 2015).

Synthesis Techniques

Non-Linear Optical Activity

Research on compounds like 3-fluoro-4-methylbenzonitrile, related to 3-Iodo-4-methylbenzonitrile, has delved into their potential in the field of non-linear optics. Studies involving quantum chemistry calculations and spectroscopic analysis help in understanding their electronic properties and potential applications in future technologies (Suni, Prasad, & Raman, 2018).

Halogen Bonding Studies

Investigations into the halogen bonding of compounds like 4-Iodobenzonitrile under different pressures provide insights into the structural stability and intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds under varying environmental conditions, which has implications in material science and drug design (Giordano et al., 2019).

Safety And Hazards

3-Iodo-4-methylbenzonitrile is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment . It is also recommended to avoid contact with skin and eyes .

properties

IUPAC Name

3-iodo-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXPQBKQVKASBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478155
Record name 3-Iodo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylbenzonitrile

CAS RN

42872-79-7
Record name 3-Iodo-4-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42872-79-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methylbenzonitrile
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Synthesis routes and methods

Procedure details

2,2,2-trifluoroacetic anhydride (8.00 mL, 57.5 mmol) was added dropwise to a stirred solution of 3-iodo-4-methylbenzamide (preparation 48a, 6.00 g, 23.0 mmol) and triethylamine (8.10 mL, 57.5 mmol) in dichloromethane (50 mL) at 0° C. The mixture was warmed to room temperature and stirred for 2 hours. Further dichloromethane and saturated aqueous potassium carbonate solution were added and the organic layer was washed with 2M aqueous hydrochloric acid, 2M aqueous sodium hydroxide solution, brine, dried (MgSO4) and evaporated to give the title compound (4.50 g, 80%) as a pale orange solid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… Lithiation of the commercially available 2-fluoro-4-methylbenzonitrile 21 followed by iodination afforded the 2-fluoro-3-iodo-4-methylbenzonitrile 22. Next, the nitrile group was subjected …
Number of citations: 35 pubs.acs.org
X Wei, B Qu, X Zeng, J Savoie… - Journal of the …, 2016 - ACS Publications
… The S N Ar coupling reaction between 3-iodo-4-methylbenzonitrile 4a and 2-fluoropyridine 5a was first examined in order to prepare the requisite benzylpyridine precursor 3 for …
Number of citations: 54 pubs.acs.org
L Wang, GT Wang, X Wang, Y Tong… - Journal of medicinal …, 2004 - ACS Publications
… A mixture of 3-iodo-4-methylbenzonitrile (13) (2.92 g, 12.01 mmol), Pd(dppf)Cl 2 (0.33 g, 0.45 mmol), triethylamine (2.5 g, 24 mmol), and 40 mL of MeOH in an autoclave was charged …
Number of citations: 45 pubs.acs.org
FF Kneisel, H Leuser, P Knochel - Synthesis, 2005 - thieme-connect.com
Polyfunctional bis-arylzinc reagents are accessible via a new lithium acetylacetonate-catalyzed iodine-zinc exchange. This protocol tolerates sensitive functional groups (ketones, …
Number of citations: 20 www.thieme-connect.com
M Ellwart - 2016 - edoc.ub.uni-muenchen.de
… Thus, for example the reaction of 3-iodo-4-methylbenzonitrile (14) with iPr2Zn in the presence of Li(acac) as promoter for an intermediate ate complex formation leads to the diaromatic …
Number of citations: 5 edoc.ub.uni-muenchen.de
E Christiansen, ME Due-Hansen, C Urban… - Journal of medicinal …, 2013 - ACS Publications
The free fatty acid receptor 1 (FFA1, also known as GPR40) mediates enhancement of glucose-stimulated insulin secretion and is emerging as a new target for the treatment of type 2 …
Number of citations: 59 pubs.acs.org

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